2-Morpholinoaniline
Overview
Description
2-Morpholinoaniline is an organic compound with the molecular formula C10H14N2O. It is characterized by the presence of a morpholine ring attached to an aniline moiety. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Morpholinoaniline can be synthesized through several methods. One common approach involves the reaction of aniline with morpholine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 80°C to 120°C. The use of solvents such as ethanol or methanol can enhance the reaction efficiency .
Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the continuous feeding of aniline and morpholine into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Morpholinoaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions, where the aniline or morpholine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are usually conducted in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
2-Morpholinoaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Morpholinoaniline exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The morpholine ring and aniline moiety play crucial roles in its binding to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
4-Morpholinoaniline: Similar in structure but with the morpholine ring attached to the para position of the aniline ring.
2-Aminobiphenyl: Contains an aniline moiety but lacks the morpholine ring.
4-Fluoroaniline: Aniline derivative with a fluorine atom at the para position instead of the morpholine ring.
Uniqueness: 2-Morpholinoaniline is unique due to the presence of both the morpholine ring and the aniline moiety, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and interact with various molecular targets, making it a valuable compound in research and industry .
Properties
IUPAC Name |
2-morpholin-4-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h1-4H,5-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWLVAYDAHQMLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352822 | |
Record name | 2-Morpholinoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5585-33-1 | |
Record name | 2-Morpholinoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Morpholinoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Morpholinoaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB36FZG3HN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-morpholinoaniline a valuable building block in organic synthesis, particularly in the context of the provided research?
A1: The research highlights the use of this compound as a starting material in a palladium-catalyzed dehydrative tandem benzylation reaction [, ]. This reaction efficiently forms N-(1,2-diphenylethyl)-2-morpholinoanilines, demonstrating the compound's utility in constructing complex molecules. The reaction proceeds through a cascade mechanism involving N-benzylation followed by a selective C–H benzylation at the benzylic position. This "on water" protocol offers an atom-economical approach with water as the sole co-product, highlighting the potential for green chemistry applications.
Q2: How does the structure of this compound influence its reactivity in the palladium-catalyzed reactions described in the research?
A2: The research investigates the mechanism of the palladium-catalyzed reaction involving this compound. Kinetic isotope effect (KIE) experiments suggest that C–H bond activation is a key step in the reaction mechanism []. Additionally, a Hammett study using substituted 2-morpholinoanilines revealed a negative ρ value, indicating the development of a positive charge in the transition state during the reaction. These findings provide valuable insights into the reactivity of this compound and its behavior in palladium-catalyzed transformations.
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